(3-Chlorophenyl)(piperidin-1-yl)methanone is an organic compound characterized by the presence of a chlorophenyl group and a piperidine ring, linked through a carbonyl group. Its molecular formula is with a molecular weight of approximately 223.7 g/mol. This compound is classified as an aromatic ketone due to the presence of a carbonyl group adjacent to an aromatic ring.
The compound has garnered interest in medicinal chemistry, particularly for its potential applications in drug development and as a building block for more complex molecules. Research indicates that derivatives of this structure may exhibit various biological activities, including antitumor properties.
Several synthetic routes have been explored to obtain (3-Chlorophenyl)(piperidin-1-yl)methanone. A common method involves the reaction of piperidine with 3-chlorobenzoyl chloride. The general procedure can be summarized as follows:
The yield of this synthesis can vary but is typically high, often exceeding 80% under optimized conditions.
The molecular structure of (3-Chlorophenyl)(piperidin-1-yl)methanone features:
(3-Chlorophenyl)(piperidin-1-yl)methanone can participate in various chemical reactions typical for ketones and amines:
For example, when reacting with primary amines, the reaction proceeds through an initial nucleophilic attack followed by dehydration to form an imine.
The mechanism of action for compounds like (3-Chlorophenyl)(piperidin-1-yl)methanone often involves interaction with biological targets such as enzymes or receptors.
Data from studies indicate that modifications to the piperidine moiety can enhance binding affinity towards specific targets, leading to increased biological activity.
(3-Chlorophenyl)(piperidin-1-yl)methanone serves several scientific purposes:
Arylpiperazine derivatives represent a structurally diverse class of compounds exhibiting high affinity for serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₁A and 5-HT₇ subtypes. These compounds typically feature a piperazine core linked to an aryl moiety through various spacers. The structural flexibility of this chemical class enables precise tuning of receptor subtype selectivity and pharmacokinetic properties. (3-Chlorophenyl)(piperidin-1-yl)methanone (C₁₂H₁₄ClNO) represents a significant structural deviation from classical arylpiperazines, replacing the piperazine ring with a piperidine carbonyl linkage while retaining crucial pharmacophoric elements for serotonergic activity [2] [6]. This modification potentially enhances metabolic stability by eliminating the N₂-nitrogen susceptible to oxidative dealkylation, a common metabolic pathway for arylpiperazines that often limits their therapeutic utility [4].
The significance of this chemical scaffold lies in its dual capacity to interact with both pre- and postsynaptic serotonin receptors. The presynaptic 5-HT₁A receptors function predominantly as autoreceptors in the raphe nuclei, regulating serotonin release. In contrast, postsynaptic 5-HT₁A receptors in cortical and limbic regions modulate downstream neurotransmitter systems implicated in mood regulation. The 5-HT₇ receptor, widely distributed in the thalamus, hypothalamus, and hippocampus, participates in circadian rhythm regulation and cognitive processes. Structural modifications within the arylpiperazine/arylpiperidinone chemical space directly influence binding affinity profiles across these critical receptor subtypes [6].
Table 1: Key Chemical Identifiers of (3-Chlorophenyl)(piperidin-1-yl)methanone
Chemical Property | Identifier |
---|---|
Systematic Name | (3-Chlorophenyl)(piperidin-1-yl)methanone |
Alternative Names | 1-(3-Chlorobenzoyl)piperidine; (3-Chlorophenyl)(1-piperidinyl)methanone |
CAS Registry Number | 26163-39-3 |
Molecular Formula | C₁₂H₁₄ClNO |
Molecular Weight | 223.70 g/mol |
ChemSpider ID | 837451 |
PubChem CID | 966743 |
The development of (3-Chlorophenyl)(piperidin-1-yl)methanone derivatives represents a strategic evolution from earlier serotonergic compounds, particularly trazodone analogues. Trazodone, a triazolopyridine derivative containing a piperazinyl linker, demonstrates significant 5-HT₂A antagonism but lacks selectivity for 5-HT₁A/5-HT₇ receptors. Structural refinements led to the exploration of ketone-bridged piperidine derivatives as metabolically stable alternatives to the metabolically vulnerable piperazine-containing compounds. This structural transition replaces the metabolically labile N-N bond in piperazines with a more stable amide-like carbonyl linkage while preserving the spatial orientation of essential pharmacophoric elements [4] [6].
The carbonyl group in (3-Chlorophenyl)(piperidin-1-yl)methanone serves as a conformationally constrained spacer that optimally positions the chlorophenyl moiety within the orthosteric binding pocket of 5-HT₁A and 5-HT₇ receptors. This specific arrangement facilitates hydrogen bonding interactions with serine residues (e.g., Ser5.42 in 5-HT₁A) and cation-π interactions with conserved lysine residues in transmembrane domains. The 3-chloro substituent on the phenyl ring enhances receptor affinity through hydrophobic interactions and possibly halogen bonding with carbonyl backbones within the receptor binding cavity. Molecular modeling studies suggest that the planarity of the carbonyl bridge enhances π-stacking interactions with phenylalanine residues (Phe6.52 in 5-HT₁A), a feature less efficiently achieved with flexible alkyl chain linkers [6].
Table 2: Structural Evolution of Serotonergic Ligands Targeting 5-HT₁A/5-HT₇ Receptors
Structural Class | Representative Compound | Key Limitations | Structural Advancements |
---|---|---|---|
Arylpiperazines | 1-(2-Methoxyphenyl)piperazine (1a) | Metabolic instability via N-dealkylation | Introduction of carbonyl spacer |
Trazodone Analogues | Trazodone | Multireceptor activity (α₁-adrenergic, H₁ histaminergic) | Targeted simplification to arylpiperidinones |
Piperidinyl Ketones | (3-Chlorophenyl)(piperidin-1-yl)methanone | Moderate selectivity over 5-HT₁A | Strategic halogen positioning for enhanced selectivity |
Biphenyl Derivatives | 4-(2-Biphenyl)-1-[2-(3-methoxyphenyl)ethyl]piperidine (2d) | Increased molecular weight affecting CNS penetration | Balanced lipophilicity/hydrophilicity ratios |
Recent pharmacological investigations reveal that strategic substitution on the piperidine ring, particularly at the 4-position, significantly modulates receptor subtype selectivity. Derivatives such as (3-Chlorophenyl)(piperidin-4-yl)methanone (CAS 887354-02-1) demonstrate enhanced 5-HT₇ affinity due to additional hydrogen bonding capacity from the secondary amine functionality. However, the unsubstituted (piperidin-1-yl) variant maintains a superior balance between 5-HT₁A and 5-HT₇ affinity, positioning it as a promising scaffold for dual-activity ligands [5] [6].
The therapeutic significance of (3-Chlorophenyl)(piperidin-1-yl)methanone derivatives stems from their interaction with serotonin receptor systems critically implicated in depression pathophysiology. Epidemiological studies demonstrate dysregulation in serotonergic neurotransmission in major depressive disorder, characterized by reduced serotonin synthesis (TPH2 activity) and altered receptor expression across multiple brain regions. Postmortem analyses and PET imaging studies reveal region-specific abnormalities in 5-HT₁A and 5-HT₇ receptor densities in depressed patients:
The dual modulation capacity of (3-Chlorophenyl)(piperidin-1-yl)methanone derivatives addresses multiple pathological mechanisms simultaneously. 5-HT₁A partial agonism enhances serotonergic neurotransmission by desensitizing inhibitory autoreceptors, thereby increasing serotonin availability in projection areas. Concurrently, 5-HT₇ antagonism promotes glutamatergic signaling and neuroplasticity in the hippocampus and prefrontal cortex, brain regions exhibiting volume reduction and functional impairment in chronic depression. The temporal dimension of these effects is clinically relevant: while 5-HT₁A-mediated effects initiate rapid changes in monoaminergic tone, 5-HT₇ antagonism contributes to sustained neuroplastic adaptations through increased CREB phosphorylation and BDNF expression [4] [6].
Genetic epidemiology further supports the therapeutic targeting of these receptors. Polymorphisms in the HTR1A gene (particularly C-1019G) associate with diminished autoreceptor responsiveness and differential treatment outcomes with serotonergic antidepressants. Similarly, HTR7 gene variants correlate with sleep architecture disturbances and cognitive symptoms in depression. Compounds with balanced affinity for both receptors, such as structurally optimized (3-Chlorophenyl)(piperidin-1-yl)methanone derivatives, represent a promising approach for addressing the heterogeneous symptom clusters in depression while accommodating interindividual variability in serotonergic system genetics [6].
Table 3: Receptor Distribution and Functional Correlates of 5-HT₁A and 5-HT₇ Receptors in Depression Pathophysiology
Receptor | Brain Distribution | Functional Role in Depression | Therapeutic Effect of Modulation |
---|---|---|---|
5-HT₁A | Raphe nuclei (autoreceptors), Hippocampus, Prefrontal cortex (postsynaptic) | Autoreceptor overexpression reduces serotonergic tone; Hippocampal postsynaptic receptor downregulation impairs neurogenesis | Autoreceptor desensitization enhances serotonin release; Postsynaptic activation promotes neuroplasticity and antidepressant response |
5-HT₇ | Thalamus, Hypothalamus, Hippocampus, Cortex | Overactivity contributes to circadian disruption and cognitive dysfunction; Modulates glutamatergic transmission and synaptic plasticity | Antagonism normalizes circadian rhythms, enhances cognition, and facilitates synaptic remodeling |
The structural simplicity of (3-Chlorophenyl)(piperidin-1-yl)methanone provides a versatile platform for further chemical optimization aimed at improving receptor subtype selectivity, brain penetration, and metabolic stability. Ongoing medicinal chemistry efforts focus on introducing bioisosteric replacements for the carbonyl group, exploring heteroaromatic ring systems as phenyl replacements, and developing chiral analogues to exploit stereoselective receptor interactions [2] [5]. These approaches promise to yield next-generation ligands with enhanced therapeutic profiles for mood disorders characterized by serotonergic dysregulation.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1